Tanghinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tanghinin is a toxic compound primarily found in the seeds of the Cerbera genus, particularly Cerbera manghas and Cerbera odollam. It is classified as a cardiac glycoside, which means it has effects on the heart and can lead to severe toxicity. The compound is known for its potent action on the cardiovascular system, causing effects such as bradycardia and potentially fatal arrhythmias. Tanghinin's structure consists of a glycosidic bond linking a sugar moiety to a steroid-like aglycone, which is characteristic of many cardiac glycosides .

Tanghinin exhibits significant biological activity, primarily as a cardiotoxin. Its mechanism involves inhibition of the sodium-potassium ATPase pump in cardiac cells, leading to increased intracellular sodium and calcium concentrations. This results in enhanced contractility of heart muscle but can also precipitate dangerous arrhythmias and potentially lead to cardiac arrest . Experimental studies have shown that tanghinin can induce cytotoxic effects on various cancer cell lines, including oral and breast cancer cells, suggesting potential applications in oncology despite its toxicity .

Tanghinin is typically extracted from the seeds of Cerbera species using solvents such as ethanol or methanol. The extraction process often involves soaking the seeds in these solvents followed by filtration and evaporation to concentrate the extract. More refined methods may include chromatographic techniques to isolate tanghinin from other components present in the extract . Synthetic methods for producing tanghinin are less common but may involve chemical modifications of simpler glycosides or steroid precursors.

Despite its toxicity, tanghinin has potential applications in pharmacology and toxicology research. Its ability to affect cardiac function makes it a subject of study for understanding cardiac glycosides' mechanisms and developing treatments for heart diseases. Additionally, its cytotoxic properties are being explored for potential anti-cancer therapies .

Interaction studies have shown that tanghinin interacts significantly with cellular membranes and specific ion channels involved in cardiac function. These interactions can lead to profound physiological changes, including altered heart rhythms and increased contractility. Research indicates that tanghinin's effects are dose-dependent, with lower concentrations potentially having therapeutic effects while higher doses lead to toxicity .

Tanghinin shares structural and functional similarities with other cardiac glycosides. Below is a comparison with notable compounds:

| Compound | Source | Main Activity | Toxicity Level |

|---|---|---|---|

| Tanghinin | Cerbera manghas | Cardiotonic, cytotoxic | High |

| Cerberin | Cerbera odollam | Cardiotonic | High |

| Neriifolin | Cerbera species | Cardiotonic | Moderate |

| Digitoxigenin | Digitalis purpurea | Cardiotonic | High |

| Quinine | Cinchona bark | Antimalarial | Moderate |

Uniqueness of Tanghinin: Tanghinin is particularly noted for its potent cardiotoxic effects compared to other glycosides like neriifolin and cerberin. While all these compounds affect heart function, tanghinin's rapid onset of toxicity and specific action on ion channels set it apart from others .

Molecular Structure and Formula

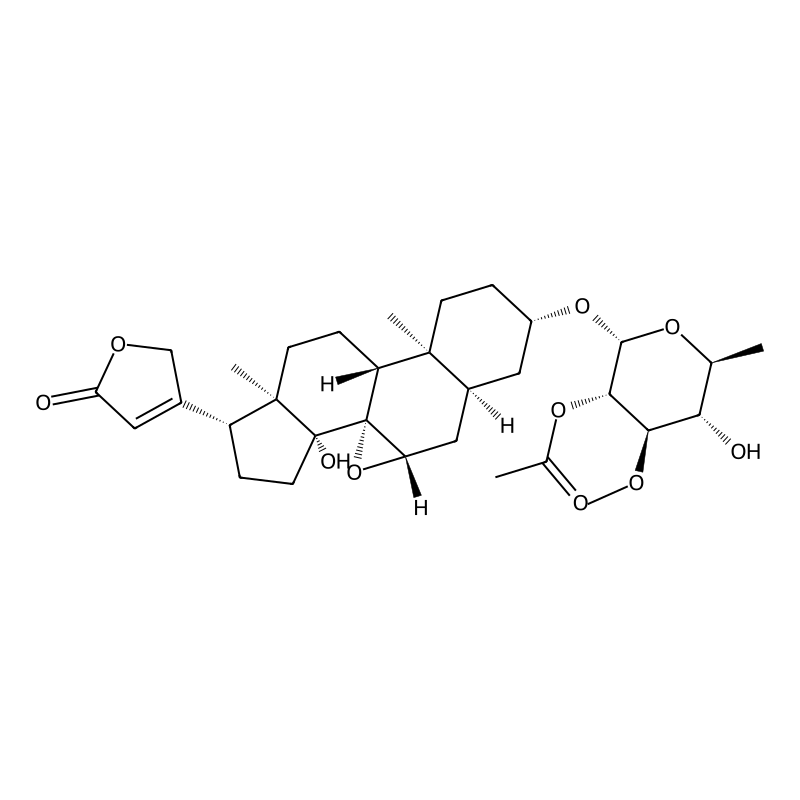

Tanghinin is a cardenolide glycoside characterized by the molecular formula C₃₂H₄₆O₁₀ and a molecular weight of 590.7 grams per mole [1]. The compound consists of a steroid aglycone core known as tanghinigenin linked to a sugar moiety via a glycosidic bond [1]. The structural arrangement represents tanghinigenin attached to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl residue at position 3 through a glycosidic linkage [1].

The International Union of Pure and Applied Chemistry name for tanghinin is [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate [1]. The chemical identifier registry number is 25390-16-3 [1].

The molecular structure demonstrates the characteristic features of cardiac glycosides, including four carbocyclic rings constituting a steroidal group, a sugar moiety linked to the steroid core, and a lactone moiety [2]. The sugar component has been identified as thevetose, specifically 2-O-acetyl-6-deoxy-3-O-methyl-α-L-glucopyranose [3].

Physical and Chemical Characteristics

Tanghinin exhibits specific physical properties that facilitate its identification and characterization. The compound crystallizes as leaflets from methanol and ether, displaying a melting point range of 128-131 degrees Celsius [4] [3]. The optical rotation measurement shows [α]D²¹ -81.5° when measured at a concentration of 1.092 in methanol [4] [3].

The compound demonstrates limited solubility characteristics typical of cardiac glycosides. Tanghinin shows slight solubility in alcohol while being insoluble in water [5]. Enhanced solubility is observed in petroleum ether and chloroform [5]. The boiling point has been predicted computationally at 723.1±60.0 degrees Celsius [4]. The density is estimated at 1.32±0.1 grams per cubic centimeter [4].

Chemical reactivity assessments indicate a predicted pKa value of 13.06±0.70 [4]. The compound possesses two hydrogen bond donor sites and ten hydrogen bond acceptor sites [1]. The topological polar surface area measures 133 square angstroms [1]. The compound contains 14 defined atom stereocenters with no undefined stereocenters [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 590.7 g/mol | [1] |

| Melting Point | 128-131°C | [4] [3] |

| Optical Rotation | [α]D²¹ -81.5° (c=1.092 in methanol) | [4] [3] |

| Density | 1.32±0.1 g/cm³ | [4] |

| Boiling Point | 723.1±60.0°C (predicted) | [4] |

| pKa | 13.06±0.70 (predicted) | [4] |

Stereochemistry and Conformational Analysis

The stereochemical configuration of tanghinin involves multiple chiral centers distributed throughout the steroid backbone and sugar moiety. The compound contains 14 defined atom stereocenters with specific spatial arrangements [1]. The steroid nucleus follows the typical cardenolide configuration with specific orientations at key positions.

The sugar component, 2-O-acetyl-6-deoxy-3-O-methyl-α-L-glucopyranose, exhibits alpha linkage to the steroid core at position 3 [1] [3]. The acetyl group substitution occurs at the 2-position of the sugar ring while the methoxy group occupies the 3-position [1]. The 6-deoxy configuration indicates the absence of a hydroxyl group at carbon 6 of the sugar moiety [1].

The lactone ring maintains the characteristic five-membered butenolide structure common to cardenolides. The hydroxyl group at position 14 of the steroid backbone adopts a beta configuration [1]. The epoxide functionality spans positions 7 and 8 of the steroid core [1].

Conformational analysis reveals that the rigid steroid framework restricts molecular flexibility while the sugar moiety and acetyl substituent provide limited rotational freedom. The glycosidic linkage allows some conformational variability around the sugar attachment point [1].

Structure-Activity Relationship Fundamentals

The structure-activity relationships of tanghinin relate to its classification as a cardenolide glycoside with specific molecular features contributing to its biological properties. The presence of the butenolide lactone ring at position 17 represents a critical structural element for cardiac glycoside activity [6]. Research on related cardiac glycosides demonstrates that the five-membered lactone configuration is essential for sodium-potassium adenosine triphosphatase inhibition [6].

The hydroxyl group at position 14 contributes to the overall activity profile of cardenolide compounds [6]. Studies examining structure-activity relationships in cardiac glycosides indicate that the beta configuration of this hydroxyl group influences binding affinity and biological potency [6]. The presence of the 7,8-epoxide functionality adds to the structural complexity and may affect molecular interactions [1].

The sugar moiety attachment significantly influences the pharmacological properties of cardenolides. Research findings suggest that glycosidic substitution affects both potency and selectivity compared to the corresponding aglycone [7]. The specific nature of the thevetose sugar unit, including the acetyl and methoxy modifications, contributes to the unique characteristics of tanghinin [1].

Comparative studies of related cardenolides demonstrate that structural modifications at various positions can substantially alter biological activity. The substitution pattern of the sugar component and the stereochemical arrangement of the steroid backbone collectively determine the compound's interaction profile [7] [6].

Spectroscopic Properties

Ultraviolet-Visible Spectral Characteristics

Tanghinin exhibits characteristic ultraviolet absorption properties consistent with cardenolide glycosides. Cardiac glycosides typically display absorption maxima in the range of 214-222 nanometers due to the presence of the unsaturated lactone ring [8] [9]. Direct measurement of cardenolides by ultraviolet spectroscopy reveals absorption maxima at approximately 217 nanometers with molar extinction coefficients around 16,595 [9].

The ultraviolet spectrum of tanghinin reflects the electronic transitions associated with the conjugated system in the butenolide ring. The absorption characteristics are attributed to the carbonyl chromophore of the lactone functionality [8]. Related cardenolide compounds demonstrate similar spectral features with absorption maxima typically observed between 213-217 nanometers [6] [7].

The spectral pattern provides a reliable method for identifying cardenolide structures and quantifying their concentrations in analytical applications. The relatively high extinction coefficient facilitates sensitive detection and measurement of tanghinin in various sample matrices [8] [9].

Infrared Absorption Patterns

The infrared spectrum of tanghinin displays characteristic absorption bands corresponding to the functional groups present in the molecule. The hydroxyl groups contribute broad absorption bands in the region around 3400-3500 wavenumbers [7] [10]. The acetyl carbonyl group of the sugar moiety produces a distinct absorption band near 1740 wavenumbers [7].

The lactone carbonyl group exhibits characteristic absorption around 1738 wavenumbers, which is indicative of the five-membered ring structure [6] [10]. This absorption frequency distinguishes cardenolides from other carbonyl-containing compounds due to the specific ring strain and conjugation effects [6].

Carbon-hydrogen stretching vibrations appear in the typical aliphatic region around 2800-3000 wavenumbers [10]. The carbon-oxygen stretching modes of the glycosidic linkage and ether functionalities contribute absorptions in the fingerprint region below 1500 wavenumbers [10].

The methoxy group of the sugar component produces characteristic carbon-hydrogen and carbon-oxygen stretching absorptions that can be distinguished from other structural elements [10]. The overall infrared spectrum provides a comprehensive fingerprint for structural identification and purity assessment [7] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tanghinin reveals characteristic fragmentation patterns that facilitate structural elucidation and identification. The molecular ion peak appears at mass-to-charge ratio 590, corresponding to the intact molecular structure [11]. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula [11].

Characteristic fragmentation involves loss of the sugar moiety through cleavage of the glycosidic bond, producing fragment ions corresponding to the aglycone tanghinigenin [12]. The acetyl group elimination from the sugar component generates specific fragment ions that aid in structural characterization [12].

Common fragmentation pathways include neutral losses of water molecules from hydroxyl groups and elimination of formaldehyde units from methoxy substituents [12]. The steroid backbone fragmentation follows predictable patterns with characteristic losses involving ring cleavage and side-chain elimination [12].

Tandem mass spectrometry techniques provide additional structural information through sequential fragmentation analysis. The fragmentation behavior helps distinguish tanghinin from related cardenolide glycosides based on characteristic ion patterns [11] [12].

| Mass-to-Charge Ratio | Fragment Identity | Fragmentation Type |

|---|---|---|

| 590 | Molecular ion [M]⁺ | Intact molecule |

| 548 | Aglycone + partial sugar | Partial glycoside cleavage |

| 388 | Tanghinigenin aglycone | Complete sugar loss |

| 370 | Aglycone - water | Dehydration |

Nuclear Magnetic Resonance Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information for tanghinin through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum displays characteristic signals for the various functional groups and structural elements present in the molecule [13] [14].

The anomeric proton of the sugar moiety appears as a distinctive signal at approximately 5.0 parts per million, confirming the alpha linkage configuration [13] [14]. The acetyl group protons produce a sharp singlet around 2.1 parts per million [14]. Methoxy group protons appear as a singlet near 3.4 parts per million [14].

The steroid backbone protons generate complex multiplet patterns characteristic of the rigid ring system. The lactone ring protons exhibit specific coupling patterns that confirm the butenolide structure [7] [15]. Hydroxyl group protons appear as broad signals that may exchange with deuterium in deuterated solvents [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of tanghinin. The carbonyl carbon of the lactone ring appears around 177 parts per million [7] [15]. The anomeric carbon of the sugar unit produces a signal near 101 parts per million [14] [15]. Acetyl carbonyl carbon resonates around 171 parts per million [14].

The steroid carbon signals span the typical range for saturated and unsaturated carbons, with quaternary carbons appearing at characteristic chemical shifts [15]. The methoxy carbon appears around 57 parts per million while methyl carbons of the steroid backbone resonate in the 10-20 parts per million region [14] [15].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Anomeric proton | ~5.0 | Sugar H-1' |

| Acetyl protons | ~2.1 | CH₃CO |

| Methoxy protons | ~3.4 | OCH₃ |

| Lactone carbonyl carbon | ~177 | C-23 |

| Anomeric carbon | ~101 | Sugar C-1' |

| Acetyl carbonyl carbon | ~171 | CH₃CO |

Tanghinin represents a significant cardiac glycoside component within Cerbera manghas Linnaeus, commonly known as sea mango or tangena [1] [2]. This compound is found predominantly in the seeds of the plant, where it occurs alongside other cardiotoxic glycosides including cerberin, neriifolin, and deacetyltanghinin [2] [3].

Quantitative analysis using ultra-high performance liquid chromatography coupled with high-resolution tandem mass spectrometry demonstrates that tanghinin concentrations vary significantly depending on the maturity stage of the seeds [2] [3]. In dried ripe fruit seeds, tanghinin reaches concentrations of 621.4 micrograms per gram of dry weight, representing the third highest concentration among the principal glycosidic steroids present [2]. This concentration dramatically decreases in fresh unripe fruit seeds, where tanghinin levels drop to merely 3.5 micrograms per gram [2].

The molecular structure of tanghinin in Cerbera manghas consists of tanghinigenin as the aglycone attached to a 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl residue at position 3 through a glycosidic linkage [1]. This cardenolide glycoside exhibits cytotoxic activities against oral human epidermoid carcinoma, human breast cancer cells, and human small cell lung cancer [1] [4].

Presence in Cerbera odollam

Cerbera odollam Gaertner, commonly referred to as the suicide tree or pong-pong, contains tanghinin as one of several cardiac glycosides responsible for its toxic effects [5] [6]. The compound occurs in the seeds alongside cerberin and neriifolin, which collectively contribute to the plant's cardiotoxic properties [5] [6].

Advanced analytical methods have established detection limits for tanghinin in biological samples at 0.14 nanograms per milliliter using liquid chromatography-tandem mass spectrometry with MonoSpin cartridge extraction [5] [6]. This analytical capability proves crucial for forensic toxicology applications, particularly in cases of intentional poisoning where Cerbera odollam seeds have been consumed [5] [6].

The presence of tanghinin in Cerbera odollam follows similar biosynthetic pathways as observed in Cerbera manghas, with the compound serving as both a defensive metabolite and a significant contributor to the plant's overall cardiotoxic profile [7]. Research indicates that tanghinin, along with other cardiac glycosides in this species, undergoes metabolic deacetylation within biological systems, which can complicate detection in forensic investigations [8] [9].

Distribution in Tanghinia venenifera

Tanghinia venenifera Poiret represents the historical source from which tanghinin was first isolated and characterized [10] [11] [12]. This species, endemic to Madagascar and belonging to the Apocynaceae family, contains tanghinin as a principal cardiotonic glycoside in its seeds [10] [11].

The compound was first identified in Tanghinia venenifera seeds through the pioneering work of Arnaud in 1889, followed by subsequent isolation and structural characterization by Frèrejacque and colleagues in 1948 [12]. Tanghinin from this species exhibits identical chemical properties to that found in Cerbera species, appearing as colorless lustrous scales that effloresce in air, possess a bitter and sharp taste, and demonstrate solubility in alcohol, ether, and acetic acid [10].

Historical pharmacological studies on Tanghinia venenifera-derived tanghinin established its cardiotonic properties, with research demonstrating positive inotropic effects on guinea pig papillary muscle at concentrations of 2.8 × 10⁻⁶ M [11]. The compound from this source has served as a reference standard for understanding the structure-activity relationships of cardiac glycosides within the Apocynaceae family [11] [12].

Geographic Distribution of Source Plants

The geographic distribution of tanghinin-containing plants spans multiple tropical and subtropical regions, reflecting the widespread occurrence of Apocynaceae species capable of synthesizing this cardiac glycoside [13] [14] [15].

Cerbera manghas demonstrates the most extensive distribution among tanghinin-containing species, ranging from Tanzania's Pemba Island through the western Indian Ocean to the Pacific [16]. The species occurs naturally along coastal areas throughout tropical Asia, extending to northern Australia and Polynesia [15] [16]. This mangrove-associated species typically inhabits littoral zones behind mangrove areas and may extend inland into lowland rainforest communities at elevations up to 150 meters [15].

Cerbera odollam exhibits a similarly broad distribution, spanning from southern India and Sri Lanka through Southeast Asia to Melanesia and Polynesia [14] [17]. The species grows along seashores, rivers, and salt swamps throughout the tropics, including southern India, Southeast Asia, Madagascar, and Australia [14]. Elevation records indicate the species can occur from sea level to over 800 meters in inland areas of Fiji [15].

The Tanghinia species show restricted endemic distributions limited to Madagascar [18] [19] [12]. Both Tanghinia venenifera and Tanghinia madagascariensis occur exclusively on this island, where they have historically played significant roles in traditional ordeal practices [18] [20]. These species represent relict populations that have contributed to the understanding of cardiac glycoside evolution within the Apocynaceae [19] [21] [12].

Biosynthetic Pathways in Apocynaceae

The biosynthesis of tanghinin within Apocynaceae species follows complex enzymatic pathways characteristic of cardiac glycoside production in this plant family [22] [23] [24]. Research on related species within Apocynaceae has revealed that cardiac glycoside biosynthesis involves multiple enzymatic steps, beginning with steroid precursor formation and culminating in glycosylation reactions [23] [24].

The initial biosynthetic steps involve the conversion of cholesterol-derived precursors through pregnane intermediates to form the characteristic cardenolide aglycone structure [22] [23]. In the case of tanghinin, the aglycone tanghinigenin is formed through oxidative modifications that introduce the characteristic 7,8-epoxide group and the 14-hydroxyl functionality [12] [22].

Glycosylation represents the final and crucial step in tanghinin biosynthesis, catalyzed by UDP-glycosyltransferases that belong to a large gene family in plants [23]. These enzymes facilitate the attachment of the 2-O-acetyl-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl moiety to the tanghinigenin aglycone at the C-3 position [1] [23]. The specificity of these glycosyltransferases determines the final structure and biological activity of the resulting cardiac glycoside [23] [24].

Recent transcriptomic analyses of Apocynaceae species have identified 336 unigenes potentially involved in cardenolide biosynthesis pathways [23]. These findings suggest that cardiac glycoside production involves coordinate regulation of multiple enzymatic steps, with tissue-specific expression patterns correlating with metabolite accumulation [23] [25]. The biosynthetic pathway appears to be responsive to environmental stress conditions, with wound stress elevating both cardiac glycoside levels and the expression of related biosynthetic genes [23].

Ecological Significance and Plant Defense Role

Tanghinin serves a crucial ecological function as a chemical defense compound within Apocynaceae species, protecting plants against herbivory and pathogen attack [26] [27] [28]. Cardiac glycosides like tanghinin have evolved as sophisticated plant defense molecules that deter grazing and predation through their potent biological activity [26] [29].

The defensive mechanism of tanghinin operates through its ability to inhibit sodium-potassium ATPase pumps in animal cells, particularly affecting cardiac and nervous system function in potential herbivores [26] [30]. This biochemical target represents a highly conserved and essential cellular process, making tanghinin an effective deterrent against a broad range of animal species [26] [27].

Entomological studies have demonstrated that cardiac glycosides serve as powerful selective pressures in plant-herbivore interactions [26] [28]. Some insect species have evolved specialized mechanisms to sequester cardiac glycosides like tanghinin in their tissues, using these compounds for their own defense against predation [26]. This coevolutionary dynamic highlights the ecological importance of tanghinin as both a plant defense compound and a driver of evolutionary adaptation [26] [28].

The concentration patterns of tanghinin within plant tissues reflect its defensive function, with highest concentrations typically occurring in seeds and reproductive structures that represent the greatest investment in plant fitness [2] [25]. The dramatic increase in tanghinin concentration during seed maturation suggests that the compound plays a particularly important role in protecting developing embryos from seed predators [2] [3].

Research on related Apocynaceae species indicates that cardiac glycoside production can be induced by environmental stress conditions, suggesting that tanghinin biosynthesis represents an inducible defense mechanism [23] [27]. This plasticity in defensive compound production allows plants to optimize resource allocation between growth and defense based on prevailing ecological conditions [23] [25].

XLogP3

UNII

Wikipedia

Dates

Explore Compound Types